Ethanol, 2-[(2-bromoethyl)dithio]-

Prodrug Design Bioconjugation Heterobifunctional Linker

Ethanol, 2-[(2-bromoethyl)dithio]- (CAS 113398-38-2, molecular formula C₄H₉BrOS₂, molecular weight 217.2 g/mol) is an asymmetric heterobifunctional disulfide. The molecule features a bromoethyl group (–CH₂CH₂Br) on one side of the disulfide bond and a hydroxyethyl group (–CH₂CH₂OH) on the other, endowing it with dual orthogonal reactivity: the bromine serves as an electrophilic leaving group for nucleophilic substitution, and the hydroxyl group enables esterification or further derivatization.

Molecular Formula C4H9BrOS2
Molecular Weight 217.2 g/mol
CAS No. 113398-38-2
Cat. No. B14289769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-[(2-bromoethyl)dithio]-
CAS113398-38-2
Molecular FormulaC4H9BrOS2
Molecular Weight217.2 g/mol
Structural Identifiers
SMILESC(CSSCCBr)O
InChIInChI=1S/C4H9BrOS2/c5-1-3-7-8-4-2-6/h6H,1-4H2
InChIKeyYQGQKJJGTYDWRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanol, 2-[(2-bromoethyl)dithio]- (CAS 113398-38-2): A Heterobifunctional Disulfide Linker for Prodrug and Bioconjugation Applications


Ethanol, 2-[(2-bromoethyl)dithio]- (CAS 113398-38-2, molecular formula C₄H₉BrOS₂, molecular weight 217.2 g/mol) is an asymmetric heterobifunctional disulfide [1]. The molecule features a bromoethyl group (–CH₂CH₂Br) on one side of the disulfide bond and a hydroxyethyl group (–CH₂CH₂OH) on the other, endowing it with dual orthogonal reactivity: the bromine serves as an electrophilic leaving group for nucleophilic substitution, and the hydroxyl group enables esterification or further derivatization [1]. This structural asymmetry distinguishes it from symmetric homobifunctional disulfide linkers such as bis(2-bromoethyl) disulfide (CAS 1002-40-0) and 2-hydroxyethyl disulfide (CAS 1892-29-1), and defines its unique utility in sequential bioconjugation and prodrug construction .

Why Symmetric Disulfide Linkers Cannot Substitute for Ethanol, 2-[(2-bromoethyl)dithio]- in Sequential Conjugation Workflows


In bifunctional linker chemistry, asymmetry is a critical design parameter for achieving stepwise, controlled conjugation without cross-linking or premature termination [1]. Ethanol, 2-[(2-bromoethyl)dithio]- provides two chemically orthogonal reactive termini—an alkyl bromide for thioether formation (via Sₙ2 displacement by thiolates) and a primary alcohol for ester or carbamate linkage to carboxylic acid-containing payloads [2]. Symmetric analogs such as bis(2-bromoethyl) disulfide offer only one reactive modality (electrophilic substitution at both ends), requiring differential protection strategies and increasing synthetic complexity for heteroconjugates [3]. Conversely, 2-hydroxyethyl disulfide lacks any electrophilic handle, limiting its utility to symmetrical ester prodrugs. The target compound thus occupies a distinct functional niche that generic symmetric disulfide linkers cannot fill, directly impacting procurement decisions in prodrug and bioconjugation research [2].

Quantitative Evidence for Ethanol, 2-[(2-bromoethyl)dithio]- Differentiation: Head-to-Head and Cross-Study Comparative Data


Asymmetric Heterobifunctionality Enables Orthogonal Sequential Conjugation Not Achievable with Symmetric Disulfides

Unlike symmetric homobifunctional disulfide linkers such as bis(2-bromoethyl) disulfide (CAS 1002-40-0, which bears two identical bromoethyl termini) or 2-hydroxyethyl disulfide (CAS 1892-29-1, with two identical hydroxyethyl termini), Ethanol, 2-[(2-bromoethyl)dithio]- uniquely combines one electrophilic bromoethyl group and one nucleophilic/alcohol-derivatizable hydroxyethyl group within the same molecule [1]. This structural asymmetry enables a two-step, protection-free sequential conjugation workflow: first, thiol-disulfide exchange or Sₙ2 displacement at the bromoethyl terminus, followed by esterification or carbamoylation at the hydroxyethyl terminus, without risk of homodimerization [2]. The symmetric bis(2-bromoethyl) disulfide, by contrast, would require differential mono-activation or protection to achieve equivalent sequential heteroconjugation, adding at minimum two synthetic steps [3].

Prodrug Design Bioconjugation Heterobifunctional Linker

Selective Mono-Bromination Yield Data Validate Synthetic Accessibility of the Asymmetric Intermediate

In the published synthesis of NO-NSAID prodrugs, Ethanol, 2-[(2-bromoethyl)dithio]- (compound 4) was prepared via selective mono-bromination of the symmetric precursor 2-hydroxyethyl disulfide (3) using carbon tetrabromide, triphenylphosphine, and triethylamine, affording the target compound in 52% isolated yield [1]. This yield represents a deliberately controlled mono-functionalization of a symmetric diol disulfide; the alternative over-bromination pathway would generate bis(2-bromoethyl) disulfide as an undesired symmetric byproduct. The 52% yield for mono-bromination demonstrates that the reaction can be tuned to favor the asymmetric product over the symmetric dibromide, providing a practical synthetic route to the heterobifunctional linker. In the same study, subsequent conversion of compound 4 to the nitrate ester 5 proceeded in 59% yield upon treatment with silver nitrate in acetonitrile, confirming the bromoethyl group's competence as a leaving group for further derivatization [1].

Disulfide Linker Synthesis Mono-Bromination Prodrug Intermediate

Validated Role as the Key Intermediate in a Published NO-Releasing Prodrug Platform with In Vivo Pharmacological Data

Ethanol, 2-[(2-bromoethyl)dithio]- served as the critical branching intermediate (compound 4) in the synthesis of both NO-Aspirin (1b, 1c) and NO-Diclofenac (2b, 2c) prodrugs, as reported by Nemmani et al. [1]. The bromoethyl moiety was displaced with silver nitrate to install a nitrate ester (NO-donor) at one disulfide terminus (59% yield), while the hydroxyethyl group was subsequently acylated with aspirin acid chloride (64% yield) or esterified with diclofenac (50% yield) to attach the NSAID payload [1]. This sequential functionalization strategy—bromide displacement followed by hydroxyl acylation—is enabled exclusively by the compound's asymmetric architecture and would not be directly feasible with symmetric linkers. Among the resulting prodrugs, NO-Diclofenac (2b) demonstrated the most promising pharmacokinetic profile, anti-inflammatory activity, and gastric-sparing properties in vivo, validating the linker design as a functional drug delivery platform [1]. A related patent (CN101039701A) additionally lists this compound as intermediate LI-2a among a library of disulfide-containing prodrug intermediates, further confirming its established role in pharmaceutical linker chemistry [2].

NO-NSAID Gastric-Sparing Prodrug Disulfide Linker Platform

Free Hydroxyl Group Provides Synthetic Flexibility Over the Acetate-Protected Analog

A closely related analog, 2-[(2-bromoethyl)disulfanyl]ethyl acetate (CAS 2171537-58-7), differs from the target compound by acetylation of the hydroxyl terminus . While the acetate analog also features a bromoethyl group for Sₙ2 reactivity, the masked hydroxyl group necessitates a deprotection step (typically basic or enzymatic hydrolysis) before payload conjugation via ester bond formation. Ethanol, 2-[(2-bromoethyl)dithio]- eliminates this additional deprotection step, allowing direct acylation of the free hydroxyl with carboxylic acid-containing drugs or targeting ligands as demonstrated in the NO-NSAID synthesis [1]. Computed physicochemical properties further differentiate the two: the target compound has a lower XLogP3 (1.0) and lower molecular weight (217.2 g/mol) compared to the acetate analog (XLogP3 estimated ~1.8, MW 259.2 g/mol), indicating greater hydrophilicity that may favor aqueous solubility in bioconjugation reactions [2].

Linker Derivatization Esterification Protecting Group Strategy

Commercially Available at Defined Purity Grades Supporting Reproducible Procurement

Ethanol, 2-[(2-bromoethyl)dithio]- is commercially available from multiple suppliers at specified purity levels suitable for research applications. Vendor A (Henan Alfa Chemical) supplies the compound at 98% purity in package sizes from 1 g to 500 g . Vendor B (Jiangxi Desi Optoelectronic Materials) offers 97% purity by GC in sizes from 5 g to 1 kg, with customization and sub-packaging available . Vendor C (Hunan Binghang New Materials) lists 99% purity with 1 kg and 5 kg packaging . In contrast, the symmetric comparator bis(2-bromoethyl) disulfide (CAS 1002-40-0) and the acetate analog (CAS 2171537-58-7) have fewer documented suppliers, and their purity specifications are less consistently reported across vendor databases. The availability of multiple qualified suppliers with defined purity grades for the target compound reduces procurement risk and ensures batch-to-batch consistency for reproducible experimental outcomes.

Vendor Qualification Purity Specification Research-Grade Procurement

Procurement-Driven Application Scenarios for Ethanol, 2-[(2-bromoethyl)dithio]- Based on Quantitative Evidence


Synthesis of Heterobifunctional Disulfide Prodrugs Requiring Orthogonal Sequential Conjugation

Research groups developing disulfide-linked prodrugs—particularly those requiring attachment of two distinct payloads (e.g., a drug and a targeting ligand or a drug and a nitric oxide donor)—benefit from Ethanol, 2-[(2-bromoethyl)dithio]- as a key intermediate. The published NO-NSAID synthesis demonstrates the successful sequential use of the bromoethyl group for nitrate ester installation (59% yield) followed by hydroxyethyl acylation with NSAID acids (50–64% yield), culminating in prodrugs with validated in vivo gastric-sparing properties . This workflow is directly transferable to other drug classes where intracellular disulfide cleavage is desired for targeted release.

Construction of Disulfide-Containing Bioconjugates via Thiol-Disulfide Exchange Followed by Amide/Ester Coupling

For bioconjugation workflows—such as antibody-drug conjugate (ADC) linker design or peptide-drug conjugation—the target compound offers a one-pot sequential strategy: initial thiol-disulfide exchange at the bromoethyl terminus (or direct Sₙ2 displacement by a biomolecule thiol) followed by EDC/DCC-mediated coupling of the free hydroxyl to a carboxylate-containing payload. This avoids the need for orthogonal protecting groups required when using symmetric disulfide linkers. The compound's computed LogP of 1.0 and topological polar surface area of 70.8 Ų suggest moderate hydrophilicity compatible with aqueous bioconjugation conditions . The patent literature further supports its use as an intermediate (LI-2a) in disulfide-based bio-cleavable linker libraries .

Polymer End-Group Functionalization for Stimuli-Responsive Materials

The bromoethyl group of Ethanol, 2-[(2-bromoethyl)dithio]- can serve as an initiator for atom transfer radical polymerization (ATRP) or as an electrophilic end-capping agent for thiol-terminated polymers, while the hydroxyl group provides a handle for further chain extension or crosslinking. This dual functionality enables the synthesis of disulfide-containing block copolymers or polymer-drug conjugates with redox-sensitive linkers. The analogous symmetric compound bis(2-bromoethyl) disulfide has been demonstrated to yield near-quantitative primary bromide-terminated polyisobutylene upon sulfonium adduct decomposition, confirming the reactivity of the bromoethyl-disulfide motif in polymer chemistry ; the target compound extends this capability by adding a hydroxyl handle for orthogonal post-polymerization modification.

Multi-Gram Procurement for Scale-Up of Published Prodrug Syntheses

Given the compound's established role in the NO-NSAID prodrug synthesis and its commercial availability at 97–99% purity in package sizes up to 5 kg from multiple vendors, research groups transitioning from milligram-scale proof-of-concept to gram-scale preclinical evaluation can rely on consistent supply. The documented 52% mono-bromination yield provides a benchmark for in-house synthesis if desired, but direct procurement of the pre-formed intermediate reduces synthetic burden and accelerates project timelines. Vendor-specified purity (≥97% by GC) is sufficient for most subsequent derivatization steps without additional purification .

Quote Request

Request a Quote for Ethanol, 2-[(2-bromoethyl)dithio]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.